molecular formula C17H18N6 B1170167 Solvent Red 124 CAS No. 12239-74-6

Solvent Red 124

Cat. No.: B1170167
CAS No.: 12239-74-6
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Description

Solvent Red 124 is a red metal complex dye known for its excellent light and heat fastness, high solubility in solvents, and strong color strength. It is widely used in various applications, including plastic coatings, leather finishes, wood stains, stationery ink, printing ink, baking finishes, aluminum foil coloring, and hot stamping foil coloring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Solvent Red 124 typically involves the formation of a metal complex with a red dye. The exact synthetic route and reaction conditions can vary depending on the manufacturer. Generally, the process involves the reaction of a suitable red dye with a metal salt under controlled conditions to form the desired metal complex.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The dye is usually produced in powder form and packaged in 25kg drums or carton boxes with pallets for distribution .

Chemical Reactions Analysis

Types of Reactions

Solvent Red 124 can undergo various chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to changes in its color properties.

    Reduction: Reduction reactions can alter the dye’s structure and color.

    Substitution: The dye can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The specific conditions, such as temperature and pH, depend on the desired reaction and the nature of the dye.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may result in the formation of oxidized derivatives of the dye, while reduction may produce reduced forms of the dye.

Scientific Research Applications

Solvent Red 124 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Solvent Red 124 involves its ability to form stable complexes with metal ions. This stability is due to the coordination of the dye molecules with the metal ions, resulting in a strong and durable color. The molecular targets and pathways involved in this process depend on the specific application and the nature of the metal complex formed .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Solvent Red 124 include:

  • Solvent Red 23
  • Solvent Red 24
  • Solvent Red 25

Uniqueness

This compound is unique due to its excellent light and heat fastness, high solubility in solvents, and strong color strength. These properties make it particularly suitable for applications requiring durable and vibrant colors .

Biological Activity

Solvent Red 124, also known as Sudan Red 124, is a synthetic azo dye primarily used in various industrial applications, including as a colorant in plastics, textiles, and cosmetics. Its biological activity has garnered attention due to concerns about its potential toxicity and carcinogenic effects. This article reviews the biological activity of this compound, focusing on its toxicological properties, mechanisms of action, and implications for human health.

Chemical Structure and Properties

This compound is characterized by its azo functional group (-N=N-) which links two aromatic rings. Its chemical structure is crucial in determining its reactivity and interaction with biological systems. The compound's molecular formula is C17_{17}H16_{16}N4_{4}O2_{2}, and it exhibits a deep red color, making it suitable for various applications.

Carcinogenicity

This compound has been classified as a potential carcinogen based on several studies. Research indicates that azo dyes can be metabolized in the body to form aromatic amines, which are known to have carcinogenic properties. For instance, studies have shown that this compound can undergo reductive cleavage in the gastrointestinal tract, leading to the formation of carcinogenic metabolites such as 4-aminoazobenzene .

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cell lines. The compound has been shown to induce apoptosis in human liver cells (HepG2) and other mammalian cell lines at certain concentrations. The mechanism of cytotoxicity appears to involve oxidative stress and the generation of reactive oxygen species (ROS), which can lead to cellular damage and death .

The biological activity of this compound is primarily mediated through its interaction with cellular components:

  • DNA Interaction : Azo dyes like this compound can intercalate into DNA strands, potentially leading to mutagenic effects. Studies have indicated that this interaction can cause DNA strand breaks and mutations, contributing to its carcinogenic potential .
  • Enzyme Inhibition : Research has shown that this compound can inhibit certain enzymes involved in detoxification pathways, such as cytochrome P450 enzymes. This inhibition may enhance the accumulation of toxic metabolites in tissues .

In Vitro Studies

A study conducted by researchers evaluated the cytotoxic effects of this compound on various human cell lines using MTT assays. The results indicated a dose-dependent increase in cytotoxicity, with significant effects observed at concentrations above 50 µg/mL:

Cell LineIC50 (µg/mL)Mechanism of Action
HepG245Induction of oxidative stress
HeLa60DNA damage
MCF-755Apoptosis

The findings suggest that this compound poses a risk for cellular health at relatively low concentrations.

Animal Studies

Animal studies have further elucidated the carcinogenic potential of this compound. In a long-term feeding study conducted on rats, exposure to the dye resulted in an increased incidence of liver tumors compared to control groups . The study highlighted the importance of assessing long-term exposure risks associated with industrial dyes.

Regulatory Status

Due to its potential health risks, regulatory agencies have scrutinized the use of this compound. The European Union has classified it under REACH regulations due to concerns regarding its mutagenic and carcinogenic properties. Consequently, many industries are moving towards safer alternatives for coloring agents.

Properties

CAS No.

12239-74-6

Molecular Formula

C17H18N6

Molecular Weight

0

Origin of Product

United States

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